alpha-Multistriatin

Scolytus multistriatus aggregation pheromone diastereomer specificity

alpha-Multistriatin (CAS 54815-06-4) is a chiral bicyclic ketal pheromone of molecular formula C₁₀H₁₈O₂ (MW 170.25 g/mol) and IUPAC name (1S,2R,4S,5R)-5-ethyl-2,4-dimethyl-6,8-dioxabicyclo[3.2.1]octane. It is the sole behaviorally active diastereomer among the four multistriatin isomers (α, β, γ, δ) that constitute the aggregation pheromone bouquet of the European elm bark beetle, Scolytus multistriatus (Marsham), the principal vector of Dutch elm disease.

Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
CAS No. 54815-06-4
Cat. No. B1253064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Multistriatin
CAS54815-06-4
Synonymsmultistriatin
Molecular FormulaC10H18O2
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCCC12C(CC(C(O1)CO2)C)C
InChIInChI=1S/C10H18O2/c1-4-10-8(3)5-7(2)9(12-10)6-11-10/h7-9H,4-6H2,1-3H3/t7-,8+,9-,10-/m1/s1
InChIKeyYMBRJMLOGNZRFY-UTINFBMNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alpha-Multistriatin (CAS 54815-06-4): Core Identity and Procurement-Relevant Characteristics of the European Elm Bark Beetle Aggregation Pheromone


alpha-Multistriatin (CAS 54815-06-4) is a chiral bicyclic ketal pheromone of molecular formula C₁₀H₁₈O₂ (MW 170.25 g/mol) and IUPAC name (1S,2R,4S,5R)-5-ethyl-2,4-dimethyl-6,8-dioxabicyclo[3.2.1]octane [1]. It is the sole behaviorally active diastereomer among the four multistriatin isomers (α, β, γ, δ) that constitute the aggregation pheromone bouquet of the European elm bark beetle, Scolytus multistriatus (Marsham), the principal vector of Dutch elm disease [2]. The natural product occurs exclusively as the (−)-enantiomer, and its absolute stereochemistry (1S,2R,4S,5R) has been rigorously established through total synthesis from chiral pool precursors including D-mannitol and D-glucose [3]. As a semiochemical, it functions synergistically with (−)-4-methyl-3-heptanol and (−)-α-cubebene to mediate aggregation, colonization, and mating behavior [2].

Why Generic 'Multistriatin' Cannot Substitute for Enantiomerically Defined alpha-Multistriatin in Research and Application


Multistriatin exists as four diastereomers (α, β, γ, δ) arising from the relative configurations at C-2 and C-4 of the 6,8-dioxabicyclo[3.2.1]octane skeleton, each of which can further exist as enantiomeric pairs [1]. Extensive electrophysiological and field investigations have demonstrated that only the (−)-α isomer with (1S,2R,4S,5R) configuration elicits behavioral response in S. multistriatus; the β, γ, and δ isomers are behaviorally inactive at equivalent doses, and the (+)-α enantiomer is not only inactive but inhibitory at elevated concentrations [2][3]. Furthermore, preparations of mixed isomers (e.g., technical-grade multistriatin containing 34.7% α-isomer) have been shown to act as behavioral inhibitors rather than attractants for the related species S. scolytus [4]. Consequently, procurement of material with undefined or mixed stereochemistry yields a product that may be entirely ineffective or counterproductive in any assay system dependent on native receptor–ligand interactions.

Quantitative Differentiation Evidence for alpha-Multistriatin: Head-to-Head Comparisons Against Isomers, Enantiomers, and Structurally Related Bicyclic Ketals


Isomer Specificity: Only α-Multistriatin Is Behaviorally Active Among Four Diastereomers

In a definitive comparative study employing both laboratory olfactometer bioassays and field trapping experiments, Lanier et al. (1977) tested all four diastereomers of multistriatin (α, β, γ, δ) individually and in combination with the co-pheromone components (−)-4-methyl-3-heptanol and (−)-α-cubebene. Of the four isomers, only the α-isomer elicited aggregation behavior; the β, γ, and δ isomers produced no significant attraction above control levels [1]. The study concluded that 'indirect evidence indicates that only one of the four enantiomers of I is active. Of the α, β, γ and δ isomers of II, only the α is active.' This establishes α-multistriatin as the sole stereoisomer with functional pheromonal activity in this species.

Scolytus multistriatus aggregation pheromone diastereomer specificity behavioral bioassay

Enantiomer Discrimination: (−)-α-Multistriatin Is Active Whereas (+)-α-Multistriatin Is Inactive and Inhibitory

Gore and Armitage (1979) synthesized enantiomerically pure (−)-α-multistriatin and (+)-α-multistriatin and evaluated their biological activity in both laboratory and field assays. The pheromone mixture containing enantiomerically pure (−)-α-multistriatin was found to be as attractive as the natural pheromone to S. multistriatus. In contrast, the (+)-enantiomer was no more active than solvent controls in both laboratory and field tests, and at high levels it appeared to inhibit the response to the (−)-enantiomer [1]. This finding was independently corroborated by Blight et al. (1980), who demonstrated that a European population of S. multistriatus responded exclusively to the (−)-enantiomer [2].

enantiomer specificity chiral pheromone Scolytus multistriatus behavioral inhibition

Electrophysiological Potency: α-Multistriatin Elicits Significantly Larger EAG Amplitudes and Distinct Recovery Kinetics Versus Other Multistriatin Isomers

Grant and Lanier (1982) recorded electroantennograms (EAGs) from S. multistriatus in response to 4-methyl-3-heptanol, the four geometric isomers of multistriatin, and cubeb oil. Characteristic dose-response curves were established for both response amplitude and the time required for the voltage trace to return to half-baseline (recovery rate). At most stimulus intensities tested, α-multistriatin — the isomer that evokes behavioral response — gave significantly larger EAG amplitudes with significantly longer recovery rates than the β, γ, and δ isomers [1]. This electrophysiological differentiation provides a quantitative neurophysiological correlate of the behavioral isomer specificity.

electroantennogram EAG olfactory receptor neuron dose-response Scolytus multistriatus

Field Bioactivity: α-Multistriatin Is Significantly More Attractive Than δ-Multistriatin in European and Swiss Populations

Angst et al. (1982) conducted laboratory bioassays and field tests with a Swiss population of S. multistriatus and demonstrated that beetles responded much more strongly to α-multistriatin than to δ-multistriatin when each was presented in combination with 4-methyl-3-heptanol and α-cubebene [1]. This population-level preference for α over δ was also documented in German populations by Gerken et al. (1978), who reported that European S. multistriatus populations responded preferentially to the α-isomer [2]. Additionally, Blight et al. (1983) confirmed in English field populations that (±)-α-multistriatin released at 5–10 μg/day significantly enhanced trap catch of S. multistriatus when added to 4-methyl-3-heptanol baits, whereas (+)-β-, (−)-β-, (±)-γ-, and (±)-δ-multistriatin were all inactive at the same release rate [3].

field trapping geographic population δ-multistriatin Scolytus multistriatus pheromone blend

Pheromone Blend Synergy: α-Multistriatin Is Essential for Maximal Attraction — The 1:1:8 Blend Ratio

The three-component aggregation pheromone of S. multistriatus — (−)-4-methyl-3-heptanol (H), α-multistriatin (M), and (−)-α-cubebene (C) — exhibits strong synergism. Lanier et al. (1977) demonstrated that individually and in pairs the components were only slightly attractive, while the full ternary blend was maximally active; the doublet H+M (without cubebene) was identified as the clearly most active two-component combination [1]. Cuthbert and Peacock (1978) determined through systematic dose-response field testing that an optimal release ratio of approximately 400:100:800 μg/day (H:M:C) was most effective for mass-trapping S. multistriatus, and that the ratio of heptanol to multistriatin strongly influenced the number of beetles responding [2]. Further refinement by Lanier et al. (1983) identified the optimal ratio for maximum tree-level attraction as 1:1:8 (H:M:C), with α-multistriatin released either alone or in excess of its natural ratio inducing twig-crotch feeding rather than bole colonization [3].

Multilure synergistic blend 4-methyl-3-heptanol α-cubebene mass trapping

Structural Class Discrimination: Frontalin and Brevicomin — Structurally Related Bicyclic Ketals — Show No or Spurious Biological Activity in Scolytus Assays

Frontalin (1,5-dimethyl-6,8-dioxabicyclo[3.2.1]octane) and exo-brevicomin (5-methyl-7-ethyl-6,8-dioxabicyclo[3.2.1]octane) are bicyclic ketal pheromones structurally related to multistriatin but employed by different bark beetle genera (Dendroctonus spp.). Angst et al. (1982) explicitly tested frontalin in S. multistriatus bioassays and found that it showed no biological activity whatsoever [1]. High concentrations of brevicomin initially appeared to replace α-multistriatin in evoking a response, but this effect was subsequently attributed to contamination of the brevicomin sample with small amounts of α-multistriatin [1]. This structural class-level comparison demonstrates that the biological activity of α-multistriatin at S. multistriatus olfactory receptors depends on its specific substitution pattern (2,4-dimethyl-5-ethyl) and absolute stereochemistry, not merely the bicyclic ketal scaffold.

frontalin brevicomin bicyclic ketal cross-species specificity Scolytus multistriatus

Evidence-Backed Application Scenarios for alpha-Multistriatin: Where the Quantitative Differentiation Data Justify Its Exclusive Use


Species-Specific Monitoring and Mass Trapping of Scolytus multistriatus for Dutch Elm Disease Vector Management

The isomer and enantiomer specificity data [1][2] establish α-multistriatin as the only multistriatin diastereomer capable of attracting S. multistriatus in the field. Field trapping studies across English, Swiss, and German populations confirm that α-multistriatin at 5–10 μg/day release rate, when combined with 4-methyl-3-heptanol and α-cubebene at the empirically optimized ratio of approximately 1:1:8 or 400:100:800 μg/day, yields maximal trap capture of this Dutch elm disease vector [3][4]. The use of any other isomer (β, γ, δ) or the (+)-enantiomer would yield trap captures indistinguishable from unbaited controls or, at elevated doses, actively suppress beetle response [2][3].

Electrophysiological Research Requiring a Defined Olfactory Stimulus with Characterized EAG Dose-Response Parameters

The electroantennogram study by Grant and Lanier (1982) provides established dose-response curves for EAG amplitude and recovery kinetics specifically for α-multistriatin [5]. The significantly larger EAG amplitudes and characteristically longer recovery rates produced by α-multistriatin compared to the β, γ, and δ isomers make it the only isomer suitable for reproducible electrophysiological investigations of S. multistriatus olfactory receptor neuron function. Researchers studying single sensillum recordings, odorant receptor deorphanization, or olfactory coding in this species require the α-isomer to ensure their stimulus engages the native receptor population.

Chiral Semiochemical Reference Standard for Analytical Method Development and Quality Control

The rigorously established absolute configuration (1S,2R,4S,5R) for (−)-α-multistriatin, confirmed through multiple independent total syntheses from D-mannitol, D-glucose, and (S)-(+)-2-methyl-3-butenoic acid [6][7], provides a well-characterized chiral reference compound for developing and validating enantioselective chromatographic methods. This is particularly relevant for quality control laboratories needing to verify the enantiomeric purity of pheromone formulations intended for field deployment, where contamination with the (+)-enantiomer would compromise lure efficacy [2].

Behavioral Ecology Studies Investigating Semiochemical-Mediated Host Colonization Versus Twig-Feeding Behavior

Lanier et al. (1983) demonstrated that the ratio of α-multistriatin to 4-methyl-3-heptanol in the released pheromone blend dictates a behavioral switch in S. multistriatus: when α-multistriatin is in excess of its natural ratio with heptanol, arriving beetles are deflected from bole colonization to twig-crotch feeding [8]. This dose-dependent behavioral bifurcation — from aggregation/colonization to feeding/dispersal — can only be investigated using authentic α-multistriatin of defined stereochemistry, as the other isomers are behaviorally silent and the (+)-enantiomer is inhibitory [1][2].

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